4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling:
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or activate these targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the 2-methylphenyl and trifluoromethyl groups.
3-Phenyl-4(3H)-Quinazolinone: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
3-(2-Methylphenyl)-4(3H)-Quinazolinone: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 2-methylphenyl and trifluoromethyl groups in 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique. These groups enhance its biological activity, stability, and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
73283-08-6 |
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Molecular Formula |
C18H13F3N2O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-6-2-5-9-14(11)23-16(10-15(24)18(19,20)21)22-13-8-4-3-7-12(13)17(23)25/h2-9H,10H2,1H3 |
InChI Key |
FAZCOKZNHRQRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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